molecular formula C12H18O8 B1589758 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose CAS No. 69503-94-2

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

Cat. No.: B1589758
CAS No.: 69503-94-2
M. Wt: 290.27 g/mol
InChI Key: KQMOFVGDOWGPPD-QFEGIVONSA-N
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Description

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose: is a derivative of 2-deoxy-D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural properties.

Mechanism of Action

Target of Action

It is known that this compound is used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.

Mode of Action

It is known that the compound can undergo phosphorylation at the anomeric hydroxy group . This process results in the formation of new compounds, indicating that 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose can interact with its targets through chemical reactions.

Biochemical Pathways

The compound’s ability to undergo phosphorylation suggests that it may be involved in biochemical pathways related to phosphate group transfer .

Pharmacokinetics

It is soluble in chloroform and ethanol, but insoluble in water , which could impact its absorption and distribution in the body.

Result of Action

The compound’s ability to undergo chemical reactions such as phosphorylation suggests that it may induce changes at the molecular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid heat and moisture . These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose typically involves the acetylation of 2-deoxy-D-glucose. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the acetylation of the hydroxyl groups at positions 3, 4, and 6 .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic organic chemistry and as a building block for more complex molecules .

Properties

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-10-12(19-8(3)15)9(18-7(2)14)4-11(16)20-10/h9-12,16H,4-5H2,1-3H3/t9-,10-,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMOFVGDOWGPPD-QFEGIVONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(CC(O1)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471851
Record name 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69503-94-2
Record name 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
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Q & A

Q1: What is the significance of the research paper's findings regarding 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose?

A: The research paper [] explores a novel method for transforming carbohydrates into valuable chiral synthons. Specifically, the researchers synthesized 1-acetamido-2,4,5-tri-O-acetyl-D-arabinitol from this compound. This transformation involves generating an alkoxy radical at the anomeric carbon followed by a reductive fragmentation, effectively removing one carbon atom from the carbohydrate structure. This methodology holds potential for synthesizing various chiral building blocks with different stereochemistries, valuable for synthesizing complex molecules like natural products.

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